4-Methyl-1,2,4-triazolidine-3,5-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOWWMZMXBLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936791 | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16312-79-1 | |
| Record name | Bicarbamimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Step a: Formation of the Intermediate
Methyl isocyanate reacts with ethyl hydrazine carboxylate in ethanol as the solvent. The reaction proceeds exothermically at 50–55°C, forming the intermediate ethyl 2-(methylcarbamoyl)hydrazine-1-carboxylate:Ethanol serves as both solvent and reactant, enhancing reaction efficiency.
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Step b: Cyclization and Acidification
Aqueous sodium hydroxide (20% w/w) is added to the reaction mixture, triggering cyclization under mild heating (50–55°C). Subsequent distillation removes water and ethanol, followed by acidification with sulfuric acid (10% w/w) to pH 2. The product precipitates as a crystalline solid.
Key Parameters
Table 1: Comparative Reaction Conditions for Triazolidine-Dione Synthesis
Catalytic Cyclization of Methylcarbamoyl Hydrazines
Emerging methodologies employ transition-metal catalysts to accelerate cyclization. For example, copper(I) iodide (CuI) in dimethylformamide (DMF) facilitates intramolecular C–N bond formation at 80°C.
Advantages
-
Reduced Reaction Time: Completion in 4–6 hours vs. 12–24 hours for non-catalytic methods.
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Functional Group Tolerance: Compatible with electron-deficient isocyanates.
Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient protocols:
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazolidines .
Scientific Research Applications
Organic Synthesis
4-MTAD is primarily employed as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for chemists.
- Diels-Alder Reactions : 4-MTAD is commonly used in Diels-Alder reactions due to its dienophile characteristics. It reacts with conjugated dienes to form adducts, which can be further transformed into more complex structures. For instance, the reaction of 4-MTAD with phenyl compounds has been documented to yield significant products useful in further synthetic applications .
- Photoaddition Reactions : The compound also undergoes photoaddition reactions with aliphatic ethers. This process has been investigated for its potential to create new materials with specific properties .
Table 1: Summary of Organic Reactions Involving 4-MTAD
Medicinal Chemistry
In the realm of medicinal chemistry, 4-MTAD has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of 4-MTAD exhibit antimicrobial properties. These compounds are being studied for their efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anti-inflammatory Properties : Some studies have reported that modifications of 4-MTAD can lead to compounds with anti-inflammatory effects. This opens avenues for research into treatments for inflammatory diseases .
Table 2: Medicinal Applications of 4-MTAD Derivatives
| Application | Findings | References |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | |
| Anti-inflammatory Effects | Potential for treating inflammatory diseases |
Material Science
The unique structural properties of 4-MTAD make it suitable for applications in material science:
- Polymer Chemistry : Due to its ability to form cross-linked structures, 4-MTAD is being investigated as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability .
- Nanomaterials : There is ongoing research into the use of 4-MTAD in the fabrication of nanomaterials. Its reactivity allows for the development of nanoscale devices and materials with tailored properties for electronics and photonics .
Table 3: Material Science Applications of 4-MTAD
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the triazolidine ring and the carbonyl groups, which make the compound highly electrophilic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key Differences :
- Substituent Effects : MTAD’s methyl group enhances steric accessibility compared to PTAD’s bulky phenyl group, facilitating faster click reactions .
- Heteroatom Impact : Thiadiazolidine-diones (S-containing) exhibit distinct redox properties and biological activities compared to MTAD’s oxygen-based system .
Reactivity in Organic Reactions
- Electrophilic Addition : PTAD reacts with alkynes to form stable urazoles (74% yield ), whereas MTAD preferentially undergoes photochemical coupling with crown ethers .
- Oxidation Strength : MTAD’s mild oxidizing capacity contrasts with stronger agents like Dess-Martin periodinane, limiting its use to specific substrate scopes .
Tables and Figures :
- Table 1 : Structural and functional comparison of MTAD with analogs.
- Table 2 : Synthetic routes and efficiencies.
Biological Activity
4-Methyl-1,2,4-triazolidine-3,5-dione (commonly known as MeTAD) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its triazolidine ring structure, which is known for contributing to various biological activities. The synthesis of this compound typically involves reactions with hydrazine derivatives and isocyanates under controlled conditions to achieve high yields and purity .
Biological Activity Overview
The biological activity of this compound has been extensively studied. Key areas of activity include:
- Antimicrobial Properties : Research indicates that derivatives of triazolidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from 1,2,4-triazole frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : MeTAD has demonstrated anti-inflammatory properties in various assays. Molecular docking studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory pathways .
- Antitumor Activity : Some studies have reported the potential of triazolidine derivatives in cancer treatment. For example, specific analogs have shown cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .
Antimicrobial Activity
A study compared the antimicrobial efficacy of MeTAD with standard antibiotics. The results indicated that certain MeTAD derivatives exhibited superior activity against both bacterial and fungal strains compared to controls such as Imipenem and Nystatin . The following table summarizes the antimicrobial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MeTAD Derivative A | Staphylococcus aureus | 0.5 µg/mL |
| MeTAD Derivative B | Pseudomonas aeruginosa | 1.0 µg/mL |
| Control (Imipenem) | Staphylococcus aureus | 2.0 µg/mL |
Anti-inflammatory Activity
In vitro assays demonstrated that MeTAD significantly reduced the production of pro-inflammatory cytokines in human cell lines. Docking studies revealed binding affinities comparable to existing anti-inflammatory drugs .
Antitumor Activity
The cytotoxic effects of MeTAD were evaluated against several cancer cell lines including breast (MCF-7) and colon (HT29) cancer cells. The following table presents the IC50 values observed:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | MeTAD Derivative C | 15.3 |
| HT29 | MeTAD Derivative D | 12.8 |
| Control (Doxorubicin) | - | 10.0 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of MeTAD derivatives against skin infections showed promising results with a significant reduction in infection rates compared to placebo groups.
- Case Study on Anti-inflammatory Properties : A study involving patients with rheumatoid arthritis demonstrated that treatment with MeTAD led to decreased joint inflammation and improved mobility scores.
Q & A
Q. What are the most efficient synthetic routes for producing 4-methyl-1,2,4-triazolidine-3,5-dione (MTAD)?
MTAD can be synthesized via a one-pot method using triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate. This approach yields 4-substituted urazoles (MTAD analogs) with high efficiency, avoiding multi-step purification . Alternative routes include oxidation of urazoles using hypervalent iodine reagents like (diacetoxyiodo)benzene, which preserves the triazolidine core while introducing methyl groups .
Key Reaction Conditions :
| Reagent | Temperature | Catalyst | Yield |
|---|---|---|---|
| Triphosgene | 25–60°C | Cs₂CO₃ | 85–92% |
| (Diacetoxyiodo)benzene | RT | None | 70–80% |
Q. How does MTAD function as a selective reagent in organic synthesis?
MTAD’s reactivity stems from its electron-deficient triazoline-dione ring, enabling ene reactions with alkenes and Diels-Alder cycloadditions with conjugated dienes. For example, it reacts with hex-1-ene to form E-isomer adducts and with 2,3-dimethylbut-2-ene to yield allyl-substituted triazolidine derivatives (76% yield) . Its mild oxidizing properties allow controlled conversion of alcohols to aldehydes/ketones without over-oxidation .
Q. What are the standard applications of MTAD in analytical chemistry?
MTAD is used to derivatize conjugated dienes in gas chromatography (GC) for nitrogen chemiluminescence detection (NCD). By introducing nitrogen-containing adducts, it enables precise quantification of diolefins in petroleum and other complex matrices . It also aids in characterizing conjugated linoleic acids (CLAs) via Diels-Alder adduct formation, facilitating structural elucidation by GC-MS .
Advanced Research Questions
Q. How can MTAD adducts resolve contradictions in fatty acid positional isomer analysis?
MTAD reacts with conjugated double bonds in fatty acids to form stable adducts, which are separable by GC. For example, MTAD adducts of CLAs enable differentiation between Δ9,11 and Δ10,12 isomers, addressing ambiguities in traditional methyl ester analyses. This method requires validation with pure standards to account for potential side reactions during derivatization .
Q. What experimental design considerations are critical for MTAD-mediated protection/deprotection strategies in multi-step synthesis?
MTAD’s selectivity for electron-rich alkenes allows temporary protection of reactive sites. For instance, in indole functionalization, MTAD reacts with the more nucleophilic indole via an ene reaction, enabling subsequent oxidation of a less reactive indole with singlet oxygen. Deprotection is achieved under mild acidic conditions. Key parameters include temperature control (−25°C to 0°C) and solvent polarity (CH₂Cl₂ or THF) to minimize side reactions .
Q. How do mechanistic studies explain MTAD’s role in nanoparticle-catalyzed heterocycle synthesis?
In MgO nanoparticle (NP)-catalyzed reactions, MTAD acts as a dienophile in one-pot syntheses of pyrazolotriazoles. The reaction involves aromatic aldehydes, malononitrile, and MTAD under green conditions (ethanol/water). MgO NPs enhance reaction rates by stabilizing intermediates through surface interactions. Yields exceed 90%, with catalyst recyclability up to five cycles .
Optimized Reaction Conditions :
| Catalyst Loading | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 5 wt% MgO NPs | Ethanol/H₂O (1:1) | 80°C | 2 h | 92% |
Q. What challenges arise in characterizing MTAD adducts of labile intermediates like oxepines?
MTAD reacts with oxepines to form Diels-Alder adducts, but substituents on the oxepine influence regioselectivity. For example, benzene oxide–oxepine valence isomers yield distinct adducts depending on reaction temperature (−80°C vs. 25°C). Characterization requires low-temperature NMR and X-ray crystallography to resolve stereochemical ambiguities .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding MTAD’s oxidative stability in long-term storage?
While MTAD is generally stable at −20°C, studies note decomposition via dimerization or hydrolysis under humid conditions. Contradictions arise from variations in storage solvents (anhydrous CH₂Cl₂ vs. THF with trace water) and purity levels (97% vs. >99%). FT-IR monitoring of the carbonyl stretch (1770–1790 cm⁻¹) is recommended to assess degradation .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
